D-Glucose ethylenedithioacetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

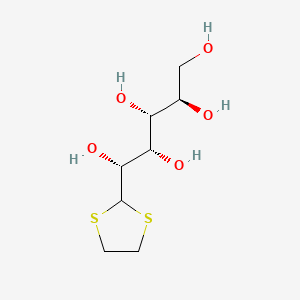

(1R,2S,3R,4R)-1-(1,3-dithiolan-2-yl)pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S2/c9-3-4(10)5(11)6(12)7(13)8-14-1-2-15-8/h4-13H,1-3H2/t4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVIILREBFKRIA-MVIOUDGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(S1)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250945 | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-65-5 | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose cyclic ethylene dithioacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, cyclic 1,2-ethanediyl dithioacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucose cyclic ethylene dithioacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUCOSE CYCLIC ETHYLENE DITHIOACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EB466KY92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Utility of D-Glucose Ethylenedithioacetal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose, a cornerstone of metabolism and cellular energy, serves as a fundamental building block in numerous biological and synthetic pathways.[1] However, its inherent reactivity, particularly the aldehyde functionality in its open-chain form, presents a significant challenge for selective chemical modification. This guide provides a comprehensive examination of D-Glucose Ethylenedithioacetal, a critical derivative where the reactive aldehyde is masked as a cyclic dithioacetal. We will elucidate its acyclic structure, stereochemical integrity, and physicochemical properties. Furthermore, this whitepaper will detail its synthesis through a validated protocol, explaining the mechanistic rationale behind the procedure. The primary focus will be on its strategic importance as a protected intermediate in advanced glycochemistry and its role in the synthetic pathways leading to novel carbohydrate-based therapeutics and research tools.

Elucidation of the Core Structure: From Cyclic Sugar to Acyclic Thioacetal

The chemistry of D-glucose is dominated by its existence in a dynamic equilibrium between a cyclic hemiacetal (predominantly the six-membered pyranose form) and a minor, but highly reactive, open-chain aldehyde form.[2][3] It is this aldehyde that serves as the gateway for the synthesis of this compound.

The formation of the ethylenedithioacetal involves the reaction of the C1 aldehyde of D-glucose with 1,2-ethanedithiol. This reaction transforms the C1 carbon from an sp²-hybridized carbonyl carbon into an sp³-hybridized carbon bonded to two sulfur atoms, effectively breaking the pyranose ring and locking the glucose backbone into an acyclic, open-chain conformation.

The resulting structure, this compound, is formally named 2-D-Glucosyl-1,3-dithiolane.[4] Its defining feature is the presence of a five-membered 1,3-dithiolane ring at the C1 position, while the rest of the carbon chain (C2-C6) retains the characteristic polyol structure of glucose.

Stereochemical Integrity

A crucial aspect of this derivative is that the formation of the thioacetal at the C1 position does not alter the stereochemistry of the chiral centers inherent to the parent D-glucose molecule. The stereochemical configuration remains as follows:

-

C2: (R) configuration

-

C3: (S) configuration

-

C4: (R) configuration

-

C5: (R) configuration

This stereochemical fidelity is vital for its use as a synthetic intermediate, ensuring that the chirality of the final product is derived from the natural D-glucose precursor. The definitive structure is captured by identifiers such as its SMILES string: OCC1SCCS1.

Physicochemical and Spectroscopic Properties

The conversion of D-glucose to its ethylenedithioacetal derivative significantly alters its physical properties, most notably its polarity and reactivity. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₅S₂ | [4] |

| Molecular Weight | 256.34 g/mol | [4] |

| CAS Number | 3650-65-5 | [4] |

| Appearance | Solid | |

| Melting Point | 144-149 °C | |

| Synonyms | 2-D-Glucosyl-1,3-dithiolane, D-Glucose cyclic 1,2-ethanediyl dithioacetal | [4] |

The thioacetal group is notably stable under a wide range of conditions, including basic, nucleophilic, and mildly acidic environments, which would otherwise affect a free aldehyde. However, it can be cleaved (deprotected) to regenerate the aldehyde using specific reagents, typically under oxidative conditions or with Lewis acids in the presence of a carbonyl source.

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of carbonyl protection chemistry, a cornerstone of multi-step organic synthesis.

The Strategic Imperative: Why Protect the Aldehyde?

The primary motivation for converting D-glucose to its ethylenedithioacetal is to render the C1 aldehyde inert. With the C1 position protected, chemists can perform a wide array of reactions on the primary (C6) and secondary (C2, C3, C4, C5) hydroxyl groups without concern for undesired side reactions at the aldehyde, such as oxidation to a carboxylic acid or reduction to an alcohol. This strategy opens the door to the synthesis of complex, selectively modified carbohydrate structures that would be otherwise inaccessible.

Experimental Protocol: A Self-Validating System

This protocol describes a standard laboratory procedure for the synthesis of this compound. The rationale behind each step is explained to ensure trustworthiness and reproducibility.

Materials:

-

D-Glucose (anhydrous)

-

1,2-Ethanedithiol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (anhydrous)

-

Distilled Water

-

Ice bath, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolution: In a flask equipped with a magnetic stir bar, dissolve 10.0 g of anhydrous D-glucose in 50 mL of anhydrous methanol.

-

Expertise & Experience: Anhydrous conditions are critical. The presence of water can lead to competing side reactions and lower yields by favoring the cyclic hemiacetal form of glucose.

-

-

Cooling & Reagent Addition: Cool the solution to 0 °C in an ice bath. While stirring vigorously, add 5.0 mL of 1,2-ethanedithiol, followed by the dropwise addition of 5.0 mL of concentrated HCl.

-

Causality: The reaction is exothermic; cooling maintains control. The strong acid (HCl) acts as a catalyst by protonating the carbonyl oxygen of the glucose aldehyde, which dramatically increases the electrophilicity of the C1 carbon, making it susceptible to nucleophilic attack by the sulfur atoms of the dithiol.

-

-

Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours. A white precipitate will typically form as the reaction progresses.

-

Trustworthiness: The formation of a precipitate is a primary indicator of product formation, as the thioacetal is less soluble in methanol than the starting glucose. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Precipitation & Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold distilled water with stirring. A dense white precipitate of the product will form.

-

Causality: this compound is poorly soluble in water, while the methanol, excess reagents, and catalyst are highly soluble. This step effectively isolates the crude product and quenches the reaction.

-

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove any residual acid and unreacted starting materials.

-

Self-Validation: Washing is complete when the filtrate is neutral to pH paper, confirming the removal of the HCl catalyst.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound. Dry the final product under vacuum.

-

Self-Validation: Purity is confirmed by a sharp, well-defined melting point that corresponds to the literature value (144-149 °C) and by spectroscopic analysis (e.g., NMR).

-

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a pivotal intermediate in the synthesis of molecules with significant biological activity.

-

A Key Intermediate in Glycochemistry: Its primary role is as a protected building block. Once the C1 aldehyde is masked, the various hydroxyl groups can be selectively modified. For example, chemists can differentiate the primary C6 hydroxyl from the secondary hydroxyls for targeted ether or ester formation. After performing the desired modifications on the sugar backbone, the thioacetal can be removed to liberate the aldehyde for subsequent reactions, such as glycosylation or chain extension.

-

Gateway to Glucose Analogues: Many potent therapeutic agents are glucose analogues designed to interfere with cellular metabolism. For instance, 2-deoxy-D-glucose (2-DG) is widely investigated as an anti-cancer and antiviral agent because it inhibits glycolysis.[5][6] The synthesis of 2-DG and other complex analogues, such as 5-thio-D-glucose, often requires multi-step synthetic routes where protecting the aldehyde as a thioacetal is a crucial early step to allow for modification at other positions.[7][8]

-

Probes for Studying Glucose Metabolism: By incorporating isotopic labels (e.g., ¹³C, ²H) or reporter groups onto the backbone of this compound, researchers can synthesize modified glucose tracers. After deprotection, these tracers can be used to study glucose uptake and metabolic pathways in various biological systems, providing insights into diseases like diabetes and cancer.

Conclusion

This compound represents a masterful application of fundamental organic chemistry principles to the complex field of carbohydrate science. By converting the reactive aldehyde of D-glucose into a stable, yet removable, cyclic dithioacetal, this derivative provides chemists with a robust platform for selective modification of the glucose backbone. Its structure, which locks the sugar into an acyclic form while preserving its essential stereochemistry, makes it an indispensable tool for researchers in drug discovery and chemical biology who seek to harness the unique properties of carbohydrates to create novel therapeutics and advanced molecular probes.

References

-

D-Glucose, diethyl dithioacetal. PubChem, National Institutes of Health. [Link]

-

D-glucose, acetylated diethyldithioacetal derivative. NIST WebBook. [Link]

-

Review from last lecture D-glucose has the structure shown below. University Course Material. [Link]

-

Synthesis of a Novel D-Glucose-Conjugated 15-Crown-5 Ether with a Spiro Ketal Structure. ResearchGate. [Link]

-

The Structure and Properties of D-Glucose. Chemistry LibreTexts. [Link]

-

Reactions with D-Glucose. YouTube. [Link]

-

D-Glucose. PubChem, National Institutes of Health. [Link]

-

Proving the Configuration of Glucose and Synthesizing Two Unnatural Products. Yale University. [Link]

-

D-glucose additive protects against osmotic-induced decrease in erythrocyte filterability. American Journal of Physiology. [Link]

-

Methods and Procedures for the Synthesis of 2- Deoxy-D-Glucose. Bentham Science. [Link]

- Method for producing l-glucose or d-glucose from raw material d-glucose.

-

Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death. Breast Cancer Research and Treatment. [Link]

-

5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat. PubMed, National Institutes of Health. [Link]

-

2-Deoxy-d-Glucose: A Repurposed Drug for COVID-19 Treatment. ResearchGate. [Link]

Sources

- 1. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scbt.com [scbt.com]

- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamscience.com [benthamscience.com]

- 8. 5-Thio-D-glucose causes increased feeding and hyperglycemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of D-Glucose Ethylenedithioacetal: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview for the synthesis of D-glucose ethylenedithioacetal, a pivotal intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings, a detailed experimental protocol, and the strategic importance of this transformation.

Strategic Imperative: The Role of Dithioacetals in Carbohydrate Synthesis

In the intricate landscape of carbohydrate chemistry, the strategic protection and manipulation of functional groups are paramount. The synthesis of this compound is a classic yet highly relevant example of such a strategic transformation. Dithioacetals, the sulfur analogs of acetals, serve as robust protecting groups for the carbonyl functionality of aldoses like D-glucose.[1] This protection is crucial as it allows for selective reactions to be performed on the hydroxyl groups of the sugar backbone without interference from the reactive aldehyde group present in the open-chain form of the monosaccharide.[2]

Beyond simple protection, dithioacetals are versatile synthetic intermediates.[2] Their formation opens up the acyclic form of the sugar, making all hydroxyl groups accessible for various transformations, a key advantage for the synthesis of complex carbohydrate derivatives.[2] Furthermore, the dithioacetal group itself can be a locus of further chemical modification, including the inversion of polarity at the former carbonyl carbon (umpolung), a powerful tool in C-C bond formation.[1]

Mechanistic Insight: The Acid-Catalyzed Formation of a Thioacetal

The synthesis of this compound proceeds via an acid-catalyzed reaction between the open-chain aldehyde form of D-glucose and 1,2-ethanedithiol. The reaction mechanism can be dissected into two principal stages, each involving nucleophilic attack by the sulfur atom of the dithiol on the protonated carbonyl carbon.

Initially, the acid catalyst protonates the carbonyl oxygen of the glucose aldehyde, enhancing its electrophilicity. A sulfur atom from 1,2-ethanedithiol then acts as a nucleophile, attacking the carbonyl carbon. This is followed by deprotonation to yield a hemithioacetal intermediate.[1] The reaction then proceeds with the protonation of the hydroxyl group of the hemithioacetal, which then leaves as a water molecule. The resulting carbocation is subsequently attacked by the second sulfur atom of the ethanedithiol molecule, leading to the formation of a stable five-membered cyclic dithioacetal.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of this compound. All operations involving 1,2-ethanedithiol and concentrated hydrochloric acid should be performed in a well-ventilated fume hood due to their pungent odors and corrosive nature.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| D-Glucose | ACS Reagent Grade | Sigma-Aldrich | Anhydrous |

| 1,2-Ethanedithiol | 98% | Alfa Aesar | |

| Hydrochloric Acid | 37% (concentrated) | Fisher Scientific | |

| Ethanol | 95% and Absolute | VWR | For washing and recrystallization |

| Diethyl Ether | ACS Reagent Grade | J.T. Baker | For washing |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 18.0 g (0.1 mol) of anhydrous D-glucose in 20 mL of concentrated hydrochloric acid. Cool the flask in an ice-water bath to 0°C.

-

Addition of Ethanedithiol: While maintaining the temperature at 0°C and stirring vigorously, slowly add 9.4 g (0.1 mol) of 1,2-ethanedithiol to the glucose solution over a period of 15 minutes.

-

Reaction: Continue stirring the mixture in the ice bath for 3-4 hours. A white precipitate of this compound will gradually form.

-

Isolation of the Product: Collect the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with two 25 mL portions of cold 95% ethanol, followed by two 25 mL portions of diethyl ether to remove any unreacted starting materials and residual acid.

-

Drying: Dry the product under vacuum to a constant weight. The typical yield of the crude product is in the range of 70-80%.

-

Purification (Optional but Recommended): For obtaining a highly pure product, recrystallize the crude solid from hot ethanol. Dissolve the crude product in a minimal amount of boiling ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques.

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 144-149 °C[3] |

| Specific Rotation [α]D | -18.47° (c = 10% in DMSO)[3] |

| Molecular Formula | C₈H₁₆O₅S₂[3] |

| Molecular Weight | 256.34 g/mol [3] |

Further structural confirmation can be obtained using spectroscopic methods:

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum will show characteristic signals for the protons of the dithiolane ring and the sugar backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule, with the dithioacetal carbon appearing at a characteristic chemical shift.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl groups (broad O-H stretch) and the C-S bonds. The absence of a strong carbonyl (C=O) absorption band confirms the successful conversion of the aldehyde.

Conclusion

The synthesis of this compound is a fundamental and enabling transformation in synthetic carbohydrate chemistry. This guide has provided a detailed protocol, grounded in mechanistic principles, to facilitate the successful execution of this procedure in a research setting. The resulting product serves as a valuable building block for the synthesis of a wide array of complex and biologically significant carbohydrate-based molecules.

References

-

Dithioacetals of Sugars. PlumX. Available at: [Link]

-

Protecting Groups & Carbohydrates Notes. Alchemyst. Available at: [Link]

-

Protecting Group Manipulation on d‐Glucosamine Propane‐1,3‐diyl Dithioacetal. Journal of Carbohydrate Chemistry. Available at: [Link]

-

Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis. YouTube. Available at: [Link]

-

D-glucose, acetylated diethyldithioacetal derivative. NIST WebBook. Available at: [Link]

-

D-Glucose, diethyl dithioacetal. PubChem. Available at: [Link]

-

Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

-

Thioacetal. Wikipedia. Available at: [Link]

-

Synthesis of a Novel D-Glucose-Conjugated 15-Crown-5 Ether with a Spiro Ketal Structure. Journal of the Korean Chemical Society. Available at: [Link]

-

Reactions with D-Glucose. YouTube. Available at: [Link]

-

Regioselective Dehydration of Sugar Thioacetals under Mild Conditions. ACS Publications. Available at: [Link]

-

Synthesis of New D-Glucose Derivatives and Study Their Antimicrobial Effect. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to D-Glucose Ethylenedithioacetal: Properties, Protocols, and Applications

Introduction

D-Glucose ethylenedithioacetal, also known as 2-D-Glucosyl-1,3-dithiolane, represents a cornerstone molecule in the field of synthetic carbohydrate chemistry. As a protected form of D-glucose, it masks the highly reactive aldehyde group at the anomeric C1 position, thereby enabling selective chemical modifications at the various hydroxyl groups along the sugar backbone. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and deprotection, analytical characterization techniques, and its critical applications in research and drug development. The stability of the dithioacetal moiety to a wide range of reaction conditions, except for specific acidic or oxidative cleavage, makes it an invaluable intermediate for the synthesis of complex glycoconjugates, modified monosaccharides, and carbohydrate-based therapeutics.

Part 1: Core Molecular Profile

Structure and Nomenclature

The fundamental structure involves the replacement of the aldehydic oxygen of D-glucose with a 1,3-dithiolane ring, formed from 1,2-ethanedithiol. This transformation changes the acyclic aldehyde into a stable cyclic thioacetal.

-

Chemical Name: D-Glucose, cyclic 1,2-ethanediyl dithioacetal[1]

-

Synonym(s): 2-D-Glucosyl-1,3-dithiolane[2]

Figure 1: 2D Structure of this compound

A 2D representation of the this compound molecule.

Physical Properties

The physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 144-149 °C | [2] |

| Optical Rotation | [α]20/D −18.47, c = 10% in DMSO | [2] |

| Solubility | Soluble in DMSO. Poorly soluble in non-polar solvents. | [2] |

| Storage Temperature | 2-8°C | [2] |

Chemical Properties and Reactivity

The chemical utility of this compound stems from the robust nature of the dithioacetal group under various conditions, which allows for extensive manipulation of the rest of the molecule.

-

Stability : The dithioacetal group is highly stable in basic, nucleophilic, and mildly acidic conditions, which would typically affect a free aldehyde. This stability is the primary reason for its use as a protecting group. It is, however, susceptible to cleavage by strong Lewis acids, mercury(II) salts, or strong oxidizing agents.

-

Reactivity of Hydroxyl Groups : With the anomeric carbon protected, the primary (C6) and secondary (C2, C3, C4, C5) hydroxyl groups are available for a wide array of chemical transformations. These include:

-

Acylation/Acetylation: Formation of esters using acid anhydrides or acyl chlorides.

-

Alkylation/Benzylation: Formation of ethers to protect the hydroxyl groups themselves.

-

Silylation: Protection with silyl ethers.

-

Oxidation: Selective oxidation of primary or secondary alcohols.

-

-

Deprotection (Regeneration of Aldehyde) : The dithioacetal can be selectively removed to regenerate the parent aldehyde. This is typically achieved under specific conditions that do not affect other functional groups, such as treatment with mercury(II) chloride (HgCl₂) in aqueous acetone or with reagents like N-bromosuccinimide (NBS). This controlled deprotection is a critical step in multi-step synthetic pathways.

Part 2: Synthesis and Experimental Protocols

Synthesis Workflow

The synthesis of this compound is a classic example of thioacetal formation. It proceeds via the acid-catalyzed reaction of D-glucose with 1,2-ethanedithiol. The acid protonates the aldehydic carbonyl group, activating it for nucleophilic attack by the sulfur atoms of the dithiol.

Sources

An In-depth Technical Guide to D-Glucose Ethylenedithioacetal: Synthesis, Characterization, and Applications in Research and Drug Development

Abstract

D-Glucose ethylenedithioacetal, a key synthetic intermediate in carbohydrate chemistry, serves primarily as a protected form of D-glucose. This guide provides a comprehensive overview of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular formula. Detailed protocols for its synthesis are outlined, emphasizing the mechanistic rationale behind the procedural steps. Furthermore, this document explores the critical role of this compound in multi-step organic syntheses and its emerging significance in the field of drug discovery, particularly in the development of novel therapeutic agents targeting metabolic disorders.

Introduction: The Strategic Importance of Thioacetal Protection in Carbohydrate Chemistry

Carbohydrates, with their polyhydroxylated structures, present a formidable challenge in synthetic organic chemistry. The selective modification of a single hydroxyl group often necessitates the protection of the others to prevent unwanted side reactions. D-Glucose, the most abundant monosaccharide, is a frequent starting material for the synthesis of complex bioactive molecules and pharmaceuticals.[1] The aldehyde group of the open-chain form of glucose is highly reactive and must be masked to allow for selective reactions at the hydroxyl positions.

The formation of a cyclic dithioacetal at the anomeric carbon is a robust strategy for protecting the aldehyde functionality.[2] this compound emerges as a pivotal intermediate, rendering the C1 position unreactive to a wide range of reagents, thereby enabling chemists to perform intricate manipulations on the rest of the molecule. This guide delves into the technical specifics of this indispensable compound.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's fundamental identifiers and properties is paramount for its effective use in a research setting.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 256.34 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 144-149 °C | [3] |

| Solubility | Soluble in water and ethanol | [5] |

| Storage Temperature | 2-8°C | [3] |

| Optical Activity | [α]20/D −18.47 (c = 10% in DMSO) | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound involves the reaction of D-glucose with 1,2-ethanedithiol under acidic catalysis. This reaction proceeds via the open-chain aldehyde form of glucose.

Reaction Mechanism: Thioacetal Formation

The formation of the dithioacetal is a reversible process that is typically driven to completion by the removal of water. The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Thiol : One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a hemithioacetal intermediate.

-

Protonation of the Hydroxyl Group : The hydroxyl group of the hemithioacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water : The lone pair of electrons on the sulfur atom assists in the elimination of a water molecule, forming a sulfonium ion.

-

Intramolecular Nucleophilic Attack : The second thiol group of the 1,2-ethanedithiol molecule attacks the electrophilic carbon of the sulfonium ion in an intramolecular fashion, forming the stable five-membered 1,3-dithiolane ring.

-

Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the this compound product.

Experimental Protocol

While specific reaction conditions can be optimized, a general laboratory-scale procedure is as follows:

Materials:

-

D-Glucose

-

1,2-Ethanedithiol

-

Concentrated Hydrochloric Acid (or another suitable acid catalyst)

-

Anhydrous Ethanol (as solvent)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolution : Suspend D-glucose in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagents : Add 1,2-ethanedithiol to the suspension. Cool the mixture in an ice bath.

-

Catalysis : Slowly add concentrated hydrochloric acid dropwise to the cooled and stirring mixture.

-

Reaction : Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours to overnight.

-

Workup : Once the reaction is complete, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation : The product often precipitates from the reaction mixture. The precipitate can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

-

Purification : The crude product can be purified by recrystallization, typically from a solvent system such as methanol/diethyl ether, to yield the pure this compound as a white crystalline solid.

Causality behind Experimental Choices:

-

Anhydrous Conditions : The use of an anhydrous solvent is crucial as the reaction produces water. Le Chatelier's principle dictates that the removal of a product will drive the equilibrium towards the formation of more products. In this case, the absence of water in the initial reaction mixture favors the formation of the dithioacetal.

-

Acid Catalysis : The acid catalyst is essential to activate the carbonyl group of the glucose, making it more susceptible to nucleophilic attack by the weakly nucleophilic thiol groups.

-

Recrystallization : This purification technique is effective for obtaining high-purity crystalline solids by separating the desired compound from soluble impurities.

Characterization

The structural elucidation of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available, and assigned spectrum for this compound is not readily found in the searched literature, the expected ¹H and ¹³C NMR spectra can be predicted based on the known spectra of D-glucose and related dithioacetal derivatives.

-

¹H NMR : The proton spectrum would show characteristic signals for the protons on the glucose backbone. The formation of the dithiolane ring would result in a distinct signal for the C1 proton, which would be shifted relative to the anomeric proton signals in the cyclic hemiacetal forms of glucose. The protons of the ethylene bridge in the dithiolane ring would also exhibit characteristic signals, likely as a multiplet.

-

¹³C NMR : The carbon spectrum would show eight distinct signals. The C1 carbon, now part of the dithioacetal, would experience a significant upfield shift compared to the anomeric carbon of glucose. The carbons of the ethylene bridge would also be present in the aliphatic region of the spectrum.

For reference, the ¹H and ¹³C NMR spectra of D-glucose have been extensively studied and can be used as a baseline for interpreting the spectrum of its dithioacetal derivative.[6][7][8]

Applications in Research and Drug Development

The primary application of this compound in research is as a protected building block in the synthesis of more complex carbohydrate-based molecules.[9] Its stability under a variety of reaction conditions allows for selective modifications at the hydroxyl groups of the glucose backbone.

Role as a Synthetic Intermediate

The dithioacetal group is stable to both acidic and basic conditions that would typically affect other protecting groups. This orthogonality allows for a wide range of synthetic transformations to be performed on the hydroxyl groups, such as acylation, alkylation, and oxidation, without affecting the C1 position. Once the desired modifications are complete, the dithioacetal can be removed to regenerate the aldehyde, which can then be used in subsequent reactions, such as glycosylations.

Potential in Drug Discovery: Targeting Metabolic Pathways

While direct applications of this compound in drug development are not extensively documented in the readily available literature, research on analogous compounds provides compelling evidence for its potential. Derivatives of sugar dithioacetals have shown promising biological activity, particularly in the context of metabolic diseases.

For instance, a study on a D-xylose diethyl dithioacetal derivative demonstrated its ability to increase glucose uptake in skeletal muscle cells.[10][11] This effect was mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[10][11] Activation of AMPK is a well-established therapeutic strategy for the treatment of type 2 diabetes.

This suggests that D-glucose dithioacetal derivatives could be explored as potential antihyperglycemic agents. The glucose scaffold may offer advantages in terms of recognition and transport by glucose transporters, potentially leading to targeted delivery to cells with high glucose uptake, such as cancer cells or insulin-sensitive tissues.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as a combustible solid.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important molecule in synthetic carbohydrate chemistry. Its role as a robust protecting group for the anomeric carbon of glucose enables the synthesis of a vast array of complex and biologically active molecules. Emerging research into the biological activities of related sugar dithioacetals suggests a promising future for this compound derivatives in the development of novel therapeutics, particularly for metabolic disorders. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in the effective utilization of this versatile compound.

References

-

Acetal and Thioacetal Formation | Protecting Carbonyls in Organic Synthesis - YouTube. (URL: [Link])

-

1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. (URL: [Link])

-

Antihyperglycaemic activity of 2,4:3,5-dibenzylidene-D-xylose-diethyl dithioacetal in diabetic mice | Request PDF - ResearchGate. (URL: [Link])

-

Antihyperglycaemic activity of 2,4:3,5-dibenzylidene-D-xylose-diethyl dithioacetal in diabetic mice - PMC - NIH. (URL: [Link])

- 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). (URL: not available)

-

Key Reactions Of Sugars: Glycosylation and Protection - Master Organic Chemistry. (URL: [Link])

-

Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars - IOSR Journal. (URL: [Link])

-

(PDF) Synthesis of New D-Glucose Derivatives and Study Their Antimicrobial Effect Article Info - ResearchGate. (URL: [Link])

- Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection str

-

Synthesis and biological activity of naturally occurring α-glucosidase inhibitors. (URL: [Link])

-

Complete 1H and 13C NMR spectral assignment of d-glucofuranose - SLU. (URL: [Link])

-

13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed. (URL: [Link])

- A Review on Biological Activities of Sugars and Sugar Deriv

-

Synthetic Methods of ?-D-Glucose Pentaacetate - ResearchGate. (URL: [Link])

- US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google P

-

Preparation of 6-O-Acetyl-D-glucose - Chemical Papers. (URL: [Link])

- RSC Advances. (URL: not available)

-

d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC - PubMed Central. (URL: [Link])

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC - NIH. (URL: [Link])

- Chemistry 3719L – Week 13 Synthesis of D-Glucose Pentaacetate Pre-lab reading

-

Glucose - Wikipedia. (URL: [Link])

- US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google P

-

Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (URL: [Link])

-

D-Glucose | C6H12O6 | CID 5793 - PubChem - NIH. (URL: [Link])

-

Synthesis of Bis-THF Compounds from D-Glucose - ResearchGate. (URL: [Link])

-

20.3: The Structure and Properties of D-Glucose - Chemistry LibreTexts. (URL: [Link])

Sources

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 8. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antihyperglycaemic activity of 2,4:3,5-dibenzylidene-D-xylose-diethyl dithioacetal in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of D-Glucose Ethylenedithioacetal: A Mechanistic and Practical Guide

Abstract

This technical guide provides a comprehensive examination of the formation of D-Glucose ethylenedithioacetal, a fundamental protective group strategy in carbohydrate chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the intricate reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters governing this transformation. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for the synthesis and application of acyclic dithioacetals of glucose.

Introduction: The Strategic Importance of Thioacetals in Carbohydrate Chemistry

Carbohydrates are ubiquitously involved in a vast array of biological processes. Their synthetic manipulation, however, is often complicated by the presence of multiple hydroxyl groups of similar reactivity. The strategic use of protecting groups is therefore paramount in carbohydrate synthesis, enabling chemists to selectively mask certain functionalities while others are modified.[1]

Among the arsenal of protecting groups, dithioacetals hold a special place, particularly for the temporary protection of the anomeric carbon of reducing sugars. The formation of this compound from D-glucose and 1,2-ethanedithiol is a classic example of converting the cyclic hemiacetal of glucose into a stable, acyclic dithioacetal. This transformation is crucial for synthetic routes that require manipulation of the hydroxyl groups without interference from the reactive aldehyde functionality of the open-chain form of glucose.

This guide will elucidate the step-by-step mechanism of this acid-catalyzed reaction, offer a detailed experimental workflow, and provide insights into the rationale behind the choice of reagents and reaction conditions.

The Reaction Mechanism: A Step-by-Step Elucidation

The formation of this compound is not a direct reaction with the cyclic hemiacetal form of glucose. Instead, it proceeds through the small equilibrium concentration of the open-chain aldehydo-D-glucose. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid (HCl).

The overall mechanism can be dissected into two main stages:

-

Ring-Opening of the Hemiacetal: In an aqueous acidic solution, the cyclic pyranose form of D-glucose is in equilibrium with its open-chain aldehyde form. While the cyclic form predominates, the aldehyde is constantly being formed and consumed.

-

Acid-Catalyzed Dithioacetal Formation: The free aldehyde then reacts with 1,2-ethanedithiol in the presence of an acid catalyst to form the stable cyclic dithioacetal at the C1 position.

Detailed Mechanistic Steps

The detailed mechanism of the acid-catalyzed formation of the dithioacetal from the acyclic aldehydo-D-glucose is as follows:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly attached sulfur to the oxygen atom, forming a hemithioacetal intermediate and regenerating the acid catalyst.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst to form a good leaving group (water).

-

Loss of Water and Formation of a Thionium Ion: The protonated hydroxyl group departs as a water molecule, and the resulting carbocation is stabilized by resonance with the adjacent sulfur atom, forming a thionium ion.

-

Intramolecular Nucleophilic Attack: The second sulfur atom of the ethanedithiol moiety attacks the electrophilic carbon of the thionium ion in an intramolecular fashion.

-

Deprotonation: A final proton transfer to a base (e.g., water or another molecule of the thiol) regenerates the acid catalyst and yields the final product, this compound.

Visualization of the Reaction Mechanism

Caption: Mechanism of this compound Formation.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| D-Glucose (anhydrous) | C₆H₁₂O₆ | 180.16 | 10.0 g |

| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | 5.0 mL |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 10.0 mL |

| Methanol | CH₃OH | 32.04 | 50 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of anhydrous D-glucose in 50 mL of methanol. Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reagents: To the cooled and stirring solution, add 5.0 mL of 1,2-ethanedithiol. Following this, slowly add 10.0 mL of concentrated hydrochloric acid dropwise, ensuring the temperature remains below 10 °C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (glucose) is no longer visible. The reaction is typically complete within 2-4 hours.

-

Workup: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of this compound should form.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the white solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to a constant weight.

Rationale for Experimental Choices

-

Anhydrous D-Glucose: The use of anhydrous glucose is preferred to avoid the presence of excess water which can shift the equilibrium of the reaction and hinder the formation of the dithioacetal.

-

Methanol as Solvent: Methanol is a suitable solvent as it can dissolve D-glucose and is miscible with the other reagents.

-

Concentrated Hydrochloric Acid: A strong acid catalyst is essential to protonate the carbonyl group and facilitate the reaction. Concentrated HCl is a common and effective choice.

-

Ice Bath: The initial cooling is crucial to control the exothermic nature of the acid addition and to prevent potential side reactions.

-

Saturated Sodium Bicarbonate: This is used to neutralize the excess hydrochloric acid catalyst. It is a mild base that is unlikely to cause degradation of the carbohydrate product.

-

Washing with Diethyl Ether: This helps to remove any unreacted 1,2-ethanedithiol and other nonpolar impurities.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplet signals for the C2-C6 protons of the glucose backbone. A distinct signal for the C1 proton, shifted downfield due to the two adjacent sulfur atoms. Signals corresponding to the methylene protons of the ethylenedithioacetal ring. |

| ¹³C NMR | Six signals for the carbon atoms of the glucose backbone. A signal for the C1 carbon, significantly shifted from its position in glucose due to the dithioacetal linkage. A signal for the two equivalent methylene carbons of the dithiolane ring. |

| IR Spectroscopy | Absence of a strong carbonyl (C=O) stretching band (around 1700 cm⁻¹). Presence of broad O-H stretching bands (around 3300-3500 cm⁻¹). Presence of C-S stretching bands. |

| Melting Point | A sharp melting point indicates a high degree of purity. |

Conclusion

The formation of this compound is a robust and indispensable reaction in synthetic carbohydrate chemistry. A thorough understanding of its mechanism, which proceeds through the acyclic aldehyde form of glucose under acidic conditions, is crucial for its successful application. The provided experimental protocol, along with the rationale for the choice of reagents and conditions, offers a solid foundation for researchers to confidently perform this transformation. The ability to selectively protect the anomeric carbon as a dithioacetal opens up a plethora of synthetic possibilities for the modification of the remaining hydroxyl groups, thereby facilitating the synthesis of complex and biologically significant carbohydrate-based molecules.

References

-

Reaction conditions: (a) SO2, KI, HCl, MeOH; (b) HCl(c); (c)... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Protecting groups in carbohydrate chemistry - Semantic Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Acyclic Conformation Unveiled: A Technical Guide to the Stereochemistry of D-Glucose Ethylenedithioacetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucose, a cornerstone of biological energy and a fundamental chiral building block, typically exists in cyclic pyranose and furanose forms. However, derivatization of its anomeric carbon can lock the molecule in an acyclic state, revealing a landscape of conformational dynamics governed by subtle stereoelectronic interactions. This in-depth technical guide focuses on the stereochemistry of D-glucose ethylenedithioacetal, an acyclic derivative where the aldehyde is protected as a 1,3-dithiolane. As a Senior Application Scientist, this guide synthesizes foundational principles with practical, field-proven insights into the synthesis, conformational analysis, and structural elucidation of this important carbohydrate derivative. We will explore the causality behind its conformational preferences and provide self-validating experimental protocols for its study, grounded in authoritative spectroscopic and crystallographic principles.

Introduction: Breaking the Ring—The Significance of Acyclic Glucose Derivatives

While the cyclic hemiacetal forms of D-glucose predominate in solution and are biologically crucial, the open-chain form is the gateway to a diverse array of chemical modifications.[1][2] Thioacetals, formed by the reaction of the aldehyde group with thiols, are stable acyclic analogues that serve as valuable intermediates in carbohydrate synthesis and as probes for studying conformational behavior outside the constraints of a ring system.[3] this compound, with its 1,3-dithiolane ring at the C1 position, offers a unique model to dissect the stereochemical interplay of the polyhydroxylated carbon chain. Understanding its three-dimensional structure is paramount for predicting its reactivity and for the rational design of complex carbohydrate-based molecules in drug development.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound from D-glucose proceeds via the acid-catalyzed reaction of the open-chain aldehyde with 1,2-ethanedithiol. This reaction is a classic example of carbonyl protection.

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from D-glucose.

Materials:

-

D-Glucose

-

1,2-Ethanedithiol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolution: Suspend D-glucose (10.0 g, 55.5 mmol) in methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Thiol Addition: To this suspension, add 1,2-ethanedithiol (5.2 mL, 61.1 mmol, 1.1 equivalents).

-

Acid Catalysis: Cool the mixture in an ice bath to 0 °C. Slowly add concentrated hydrochloric acid (10 mL) dropwise while maintaining the temperature below 10 °C. The glucose will gradually dissolve as the reaction proceeds.

-

Reaction: After the addition of HCl is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. A white precipitate may form during this time.

-

Isolation: Cool the reaction mixture again in an ice bath and collect the white crystalline product by vacuum filtration.

-

Washing: Wash the crystals sequentially with cold water, cold methanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the product under vacuum over anhydrous sodium sulfate to yield this compound.

Expected Yield: 70-80% Physical Properties:

-

Appearance: White crystalline solid

-

Molecular Formula: C₈H₁₆O₅S₂

-

Molecular Weight: 256.34 g/mol

-

Melting Point: 144-149 °C

Conformational Analysis: The Planar Zig-Zag and the "Sickle"

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups along the acyclic carbon chain. The conformation of such acyclic sugar derivatives is primarily dictated by the minimization of steric strain, particularly 1,3-eclipsed interactions between substituents on alternate carbon atoms.[4][5]

The Idealized Planar Zig-Zag Conformation

In the absence of destabilizing interactions, the carbon backbone of an acyclic sugar derivative preferentially adopts a planar zig-zag conformation . In this arrangement, the carbon atoms lie in a single plane, and the substituents on adjacent carbons are staggered, minimizing torsional strain.

Steric Hindrance and the "Sickle" Conformation

In the case of D-glucose, a planar zig-zag conformation would lead to a significant steric clash between the hydroxyl groups at C2 and C4. This parallel 1,3-interaction destabilizes the planar arrangement. To alleviate this strain, the molecule undergoes rotation around the C2-C3 or C3-C4 bond, resulting in a bent or "sickle" conformation .[4][5] This is the predominant conformation for D-glucose dithioacetals in solution.

The diagram below illustrates the workflow for predicting the dominant conformation.

Caption: Conformational analysis workflow for acyclic sugar derivatives.

Spectroscopic Elucidation of Stereochemistry

The precise stereochemistry and conformation of this compound in solution are elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR provides a wealth of information through chemical shifts and spin-spin coupling constants (J-values). The vicinal coupling constants (³JHH) between protons on adjacent carbon atoms are particularly informative for determining dihedral angles and thus, the conformation of the carbon backbone.

In the "sickle" conformation of this compound, one would expect a range of ³JHH values, deviating from the large (~9-10 Hz) and small (~1-2 Hz) values characteristic of purely anti and gauche relationships, respectively, seen in a rigid planar zig-zag structure.

Expected ¹H NMR Data (in DMSO-d₆): The spectrum would be complex, but key features would include:

-

A distinct signal for the C1 proton, coupled to the C2 proton.

-

A complex multiplet region for the C2-C5 protons.

-

Signals for the methylene protons of the dithiolane ring.

-

Signals for the hydroxyl protons, which may be broad and exchangeable.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the number of unique carbon environments. For this compound, eight distinct carbon signals are expected.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Rationale |

| C1 | 50-60 | Thioacetal carbon, shielded relative to an aldehyde. |

| C2-C5 | 70-80 | Carbons bearing hydroxyl groups. |

| C6 | ~63 | Primary alcohol carbon. |

| Dithiolane CH₂ | 30-40 | Methylene carbons of the ethylenedithioacetal group. |

Note: These are predicted ranges based on data for D-glucose and related thioacetals. Actual values would need to be determined experimentally.[6][7]

Advanced NMR Techniques

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

The following diagram outlines the workflow for spectroscopic analysis.

Caption: Workflow for NMR-based structural elucidation.

Solid-State Structure: The Role of X-ray Crystallography

Reactivity and Applications in Synthesis

The stereochemistry of this compound directly influences its reactivity. The acyclic nature allows for selective protection and manipulation of the five hydroxyl groups, which is a common strategy in the synthesis of complex carbohydrates and natural products.[10] The dithioacetal group itself is stable to a wide range of reaction conditions but can be readily converted back to the aldehyde (deprotection) when needed, making it an excellent protecting group.

Conclusion

The stereochemistry of this compound is a departure from the familiar cyclic structures of its parent monosaccharide. Its acyclic nature is dominated by the need to avoid unfavorable 1,3-parallel steric interactions, leading to a preference for a "sickle" conformation over the idealized planar zig-zag arrangement. This conformational preference is best understood and confirmed through a combination of synthesis, advanced NMR spectroscopy, and X-ray crystallography. For the medicinal chemist and drug development professional, a thorough understanding of these stereochemical principles is essential for leveraging acyclic glucose derivatives as versatile chiral synthons in the creation of novel therapeutics.

References

-

Horton, D., & Wander, J. D. (1969). Conformation of acyclic derivatives of sugars. Carbohydrate Research, 10(2), 279–288. Available at: [Link]

-

Horton, D., & Wander, J. D. (1970). Conformation of acyclic derivatives of sugars. Carbohydrate Research, 15(2), 271–284. Available at: [Link]

-

Durette, P. L., & Horton, D. (1971). Conformational analysis of sugars and their derivatives. Advances in Carbohydrate Chemistry and Biochemistry, 26, 49-125. Available at: [Link]

-

Wolfrom, M. L., Weisblat, D. I., & Hanze, A. R. (1941). The Reactivity of the Monothioacetals of Glucose and Galactose in Relation to Furanoside Synthesis. Journal of the American Chemical Society, 63(10), 2845–2848. Available at: [Link]

-

Horton, D., & Wander, J. D. (1975). Conformation of acyclic derivatives of sugars. 12. Conformational instability of polysubstituted carbon chains: temperature dependence of the conformation of tetra-O-acetyl-D-ribose diisobutyl dithioacetal. The Journal of Organic Chemistry, 40(14), 2102-2106. Available at: [Link]

-

Kano, S., et al. (2012). Synthesis of a Novel D-Glucose-Conjugated 15-Crown-5 Ether with a Spiro Ketal Structure. Journal of the Korean Chemical Society, 56(4), 468-471. Available at: [Link]

-

Al-Rawi, A. A., et al. (2014). Conformational analysis of acyclic compounds with oxygen–sulphur interactions. Part VI. Some 1-thioderivatives of 2-propanol and its acetates. ResearchGate. Available at: [Link]

-

Reddy, B. V. S., et al. (2015). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. The Journal of Organic Chemistry, 80(21), 10694-10704. Available at: [Link]

-

ResearchGate. (n.d.). X-Ray crystal structure and molecular packing of (a) the D-glucose... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,6-O-ethylidene-(4S,5R,1'R)-4,5,6-trihydroxy-2-hexenoate. Retrieved from [Link]

-

University of Southampton ePrints Soton. (2020). De Novo Enantioselective Synthesis of Hexafluorinated D-Glucose. Retrieved from [Link]

-

IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

-

van der Vorm, S., et al. (2019). How electronic and steric effects in acceptor alcohols shape SN1- and SN2-type glycosylation reactions. Nature Communications, 10(1), 3073. Available at: [Link]

-

Jack Westin. (n.d.). Cyclic Structure And Conformations Of Hexoses. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). D-(+)-Glucose. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical reactivity of glucose. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. Retrieved from [Link]

-

Tiainen, M., et al. (2010). 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids. Magnetic Resonance in Chemistry, 48(2), 117-22. Available at: [Link]

-

Horton, D., & Luetzow, A. E. (1969). Photochemistry of Carbohydrate Derivatives. Photolysis of D-Galactose Diethyl Dithioacetal. The Journal of Organic Chemistry, 34(4), 863–868. Available at: [Link]

-

Digital Commons @ NJIT. (1992). Steric effects at acyclic and bridgehead carbons attached to carbonyls. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric effects on intramolecular reactivity in cyclic dipeptides: Conformational analysis validated by a combined MD/DFT approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). The Structure and Properties of D-Glucose. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). Conformations and Cyclic Forms of Sugars. Retrieved from [Link]

Sources

- 1. D-glucose(2280-44-6) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sci-hub.st [sci-hub.st]

- 5. Sci-Hub. Conformation of acyclic derivatives of sugars / Carbohydrate Research, 1970 [sci-hub.st]

- 6. iosrjournals.org [iosrjournals.org]

- 7. 13C isotope effects on 1H chemical shifts: NMR spectral analysis of 13C-labelled D-glucose and some 13C-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Reactivity of D-Glucose Ethylenedithioacetal

This guide provides an in-depth analysis of D-Glucose Ethylenedithioacetal, a critical intermediate in synthetic carbohydrate chemistry. We will explore its structural stability under various chemical environments and its reactivity profile, offering field-proven insights for researchers, scientists, and professionals in drug development. The focus is on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Importance of Carbonyl Protection

In the intricate landscape of multi-step organic synthesis, particularly in carbohydrate chemistry, the selective protection of functional groups is paramount. The aldehyde group of D-glucose, being highly reactive, often interferes with desired transformations at the hydroxyl positions. Dithioacetals, formed by the reaction of a carbonyl compound with a dithiol, serve as one of the most robust protecting groups for aldehydes and ketones.[1] Their stability in both acidic and basic conditions makes them superior to their oxygen-containing counterparts (acetals), which are notoriously labile to acid.[1]

This compound, the subject of this guide, locks the open-chain aldehyde form of glucose, preventing the dynamic equilibrium with its cyclic hemiacetal forms.[2] This allows for precise chemical modifications on the polyol backbone, making it an invaluable tool for synthesizing complex carbohydrate derivatives and active pharmaceutical ingredients (APIs).

Synthesis of this compound

The formation of this compound is a cornerstone procedure that leverages the nucleophilicity of the thiol groups in 1,2-ethanedithiol towards the electrophilic carbonyl carbon of glucose. The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis

Objective: To protect the aldehyde group of D-glucose via the formation of a cyclic dithioacetal.

Materials:

-

D-Glucose

-

1,2-Ethanedithiol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Diethyl ether

-

Ice bath

Step-by-Step Methodology:

-

Dissolution: Suspend D-glucose in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Thiol: Add a stoichiometric equivalent of 1,2-ethanedithiol to the suspension.

-

Acid Catalysis: Cool the flask in an ice bath. Slowly add concentrated HCl dropwise while stirring vigorously. The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (glucose) is consumed.

-

Precipitation & Isolation: The product, this compound, is typically insoluble in the reaction medium and will precipitate as a white solid.[3]

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold diethyl ether to remove any unreacted 1,2-ethanedithiol and other impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a stable, crystalline solid. The melting point should be in the range of 144-149 °C.[3]

Diagram of Synthesis Workflow

Caption: Synthesis of this compound.

Stability Profile

A key advantage of dithioacetals is their exceptional stability across a wide range of chemical conditions where other protecting groups might fail.[1] This robustness is critical for enabling multi-step synthetic sequences.

| Condition | Stability of this compound | Rationale |

| Aqueous Acid (e.g., 1M HCl) | High | Unlike acetals, the sulfur atoms in the dithioacetal are less basic and less readily protonated. Cleavage requires harsh conditions or specific reagents.[1] |

| Aqueous Base (e.g., 1M NaOH) | High | The C-S bonds are resistant to nucleophilic attack by hydroxide ions. The molecule is stable under basic conditions used for saponification or deprotonation.[1] |

| Reducing Agents (e.g., NaBH₄) | High | The dithioacetal group is inert to common hydride reducing agents used to reduce ketones or esters. |

| Oxidizing Agents (e.g., Br₂/H₂O) | Moderate to Low | The thioether linkages can be oxidized. Strong oxidizing agents will cleave the protecting group. Milder reagents may be tolerated.[2] |

| Organometallic Reagents | High | Stable to Grignard reagents and organolithiums, allowing for reactions at other sites. |

| Temperature | High | The compound is a stable solid with a melting point of 144-149 °C, indicating good thermal stability.[3] |

While D-glucose itself shows maximum stability around pH 4 and degrades in highly acidic or alkaline solutions, especially at elevated temperatures, the dithioacetal protection circumvents these degradation pathways by locking the aldehyde.[4]

Reactivity Profile

With the aldehyde group masked, the reactivity of this compound is dominated by its five free hydroxyl groups. These hydroxyls act as nucleophiles, allowing for a wide array of subsequent modifications.

Reactions at the Hydroxyl Groups (Nucleophilic Character)

The hydroxyl groups can react with various electrophiles.[5][6] The primary hydroxyl at the C-6 position is sterically the most accessible and often exhibits enhanced reactivity compared to the secondary hydroxyls, enabling regioselective modifications under controlled conditions.

Common Reactions:

-

Acetylation: Reaction with acetic anhydride in pyridine selectively protects the hydroxyl groups as acetate esters. Partial acetylation can often favor the C-6 position.[7]

-

Benzylation: Formation of benzyl ethers using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).

-

Silylation: Protection with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) to form bulky silyl ethers.

-

Ketalization: The cis-diols can be further protected, for example, by reacting with acetone in the presence of an acid catalyst to form an isopropylidene ketal (acetonide).[8]

Diagram of Hydroxyl Group Reactivity

Caption: Reactions of hydroxyl groups with electrophiles.

Umpolung Reactivity

While less common for acyclic dithioacetals compared to 1,3-dithianes, it is theoretically possible to deprotonate the C-1 proton with a very strong base (e.g., n-butyllithium). This inverts the normal electrophilic character of the carbonyl carbon into a nucleophilic one, a concept known as "umpolung." This carbanion can then react with electrophiles like alkyl halides or other carbonyl compounds.

Deprotection Strategies

The very stability that makes dithioacetals excellent protecting groups also makes their removal challenging.[1] Cleavage requires specific conditions that target the soft sulfur atoms. The choice of deprotection agent is critical to ensure compatibility with other functional groups in the molecule.

Experimental Protocol: Oxidative Deprotection using Dess-Martin Periodinane (DMP)

Objective: To regenerate the aldehyde from the dithioacetal under mild, neutral conditions.

Rationale: Oxidative methods are highly effective for thioacetal cleavage. DMP is a hypervalent iodine reagent that acts as a mild oxidant, offering high functional group tolerance and generally neutral reaction conditions.[9]

Materials:

-

This compound derivative

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology:

-

Dissolution: Dissolve the dithioacetal substrate in a mixture of DCM and water (e.g., 9:1 v/v) in a round-bottom flask.

-

Reagent Addition: Add Dess-Martin Periodinane (typically 2-3 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is often complete within a few hours.[9]

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. The thiosulfate reduces any excess DMP.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography.

Other Deprotection Methods

-

Mercuric Chloride (HgCl₂): A classic but highly toxic method involving Hg²⁺ as a soft Lewis acid to coordinate with the sulfur atoms, facilitating hydrolysis.

-

N-Bromosuccinimide (NBS): An electrophilic bromine source that initiates cleavage.

-

Iodine in Methanol: A milder oxidative cleavage method.

Conclusion

This compound is a robust and versatile protected form of glucose. Its stability to a wide range of acidic, basic, and reductive conditions allows for complex synthetic manipulations of the carbohydrate backbone. While its installation is straightforward, its removal requires carefully chosen conditions, typically oxidative or involving soft Lewis acids. A thorough understanding of this stability/reactivity dichotomy is essential for leveraging this protecting group to its full potential in modern drug discovery and chemical biology.

References

-

The Degradation of D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION . (2024). ResearchGate. Retrieved from [Link]

-

The Structure and Properties of D-Glucose . (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Proving the Configuration of Glucose and Synthesizing Two Unnatural Products . (2012). YaleCourses. Retrieved from [Link]

-

Synthesis of a Novel D-Glucose-Conjugated 15-Crown-5 Ether with a Spiro Ketal Structure . MDPI. Retrieved from [Link]

-

Methods and Procedures for the Synthesis of 2- Deoxy-D-Glucose . Bentham Science. Retrieved from [Link]

- Process for preparing 1,2-5,6-diacetone-D-glucose. Google Patents.

-

Developments in the Deprotection of Thioacetals . (2015). ResearchGate. Retrieved from [Link]

-

Reactivity Comparison of D–Glucose–Derived Dienophiles. Analysis of the Conformational and Electronic Properties . MDPI. Retrieved from [Link]

-

Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity . ResearchGate. Retrieved from [Link]

-

Regioselective Dehydration of Sugar Thioacetals under Mild Conditions . (2021). ACS Publications. Retrieved from [Link]

-

Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation . (2015). PubMed. Retrieved from [Link]

-

Nucleophiles and Electrophiles . (2012). Master Organic Chemistry. Retrieved from [Link]

-

Preparation of 6-O-Acetyl-D-glucose . Chemical Papers. Retrieved from [Link]

-